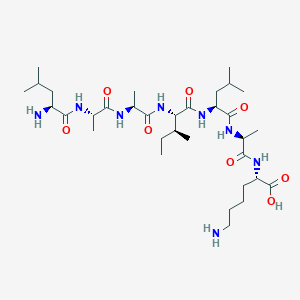
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine is a peptide composed of seven amino acids: leucine, alanine, alanine, isoleucine, leucine, alanine, and lysine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to expose the amine group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into individual amino acids.
Oxidation: Modifying specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Substitution: Replacing specific amino acid residues with other amino acids or chemical groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired modification, such as amino acid derivatives or chemical groups.
Major Products Formed
The major products formed from these reactions include modified peptides, individual amino acids, and peptide fragments.
Aplicaciones Científicas De Investigación
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as peptide-based drugs or vaccines.
Industry: Utilized in the development of peptide-based materials and biotechnological processes.
Mecanismo De Acción
The mechanism of action of L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate various biological pathways, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-alanyl-L-alanine: A shorter peptide with similar amino acid composition.
L-Leucyl-L-alanyl-L-lysine: A peptide with a different sequence but containing some of the same amino acids.
L-Leucyl-L-alanyl-L-isoleucine: Another peptide with a similar sequence but different amino acid arrangement.
Uniqueness
L-Leucyl-L-alanyl-L-alanyl-L-isoleucyl-L-leucyl-L-alanyl-L-lysine is unique due to its specific sequence and length, which confer distinct biochemical properties and potential applications. Its combination of hydrophobic and hydrophilic amino acids allows it to interact with various molecular targets, making it a versatile compound for research and industrial use.
Propiedades
Número CAS |
629625-79-2 |
|---|---|
Fórmula molecular |
C33H62N8O8 |
Peso molecular |
698.9 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H62N8O8/c1-10-19(6)26(41-29(44)22(9)36-27(42)20(7)37-30(45)23(35)15-17(2)3)32(47)40-25(16-18(4)5)31(46)38-21(8)28(43)39-24(33(48)49)13-11-12-14-34/h17-26H,10-16,34-35H2,1-9H3,(H,36,42)(H,37,45)(H,38,46)(H,39,43)(H,40,47)(H,41,44)(H,48,49)/t19-,20-,21-,22-,23-,24-,25-,26-/m0/s1 |
Clave InChI |
HGCSOHSONGFJSI-CAQMSIDYSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



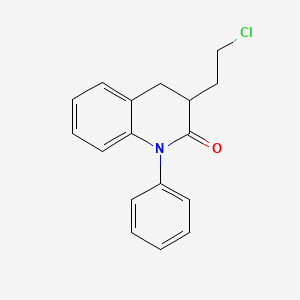

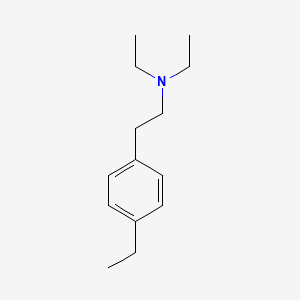
![Benzamide, N-[2-(3,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14216117.png)
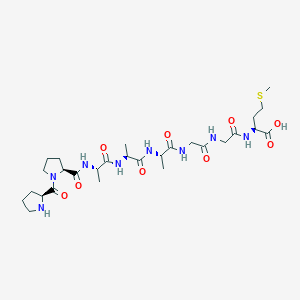
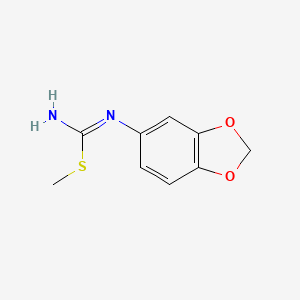
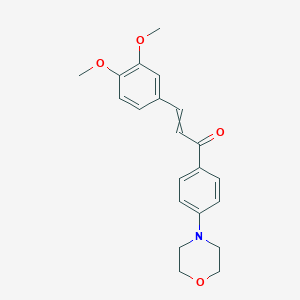
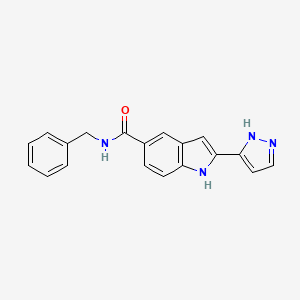
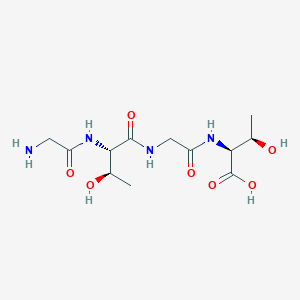
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
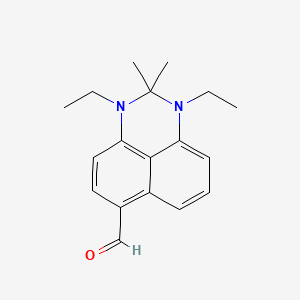

![N-[3-(1H-Imidazol-1-yl)propyl]glycine](/img/structure/B14216174.png)
